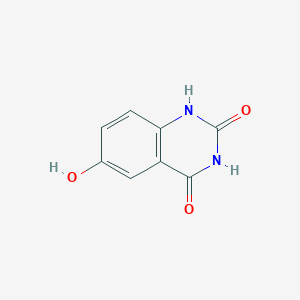

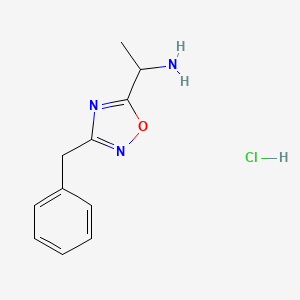

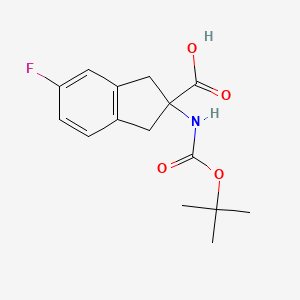

![molecular formula C10H20N2 B1375904 3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine CAS No. 1228682-15-2](/img/structure/B1375904.png)

3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine is a chemical compound with the CAS Number: 1228682-15-2 . It has a molecular weight of 168.28 . The IUPAC name for this compound is 3-ethyloctahydro-2H-pyrido[1,2-a]pyrazine .

Molecular Structure Analysis

The InChI code for 3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine is 1S/C10H20N2/c1-2-9-8-12-6-4-3-5-10(12)7-11-9/h9-11H,2-8H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine is a liquid at room temperature .科学的研究の応用

Piperazine Derivatives in Therapeutics

Piperazine and its derivatives, including structures similar to 3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine, play a crucial role in medicinal chemistry, offering a wide range of therapeutic applications. These compounds are integral to the design of drugs with diverse pharmacological activities such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory effects. The versatility of the piperazine scaffold is highlighted by its presence in numerous well-known drugs, underscoring its significant potential in drug discovery and development. Modifications to the piperazine nucleus can lead to notable differences in the medicinal properties of the resultant molecules, suggesting a broad avenue for research and therapeutic innovation (Rathi, Syed, Shin, & Patel, 2016).

Antimycobacterial Properties

Piperazine structures are also pivotal in the fight against Mycobacterium tuberculosis, with several molecules containing piperazine units showing potent activity against both drug-sensitive and drug-resistant strains. This highlights the importance of piperazine as a building block in the development of anti-TB molecules. The design and structure-activity relationship (SAR) of these compounds provide valuable insights for medicinal chemists aiming to create effective, selective, and cost-efficient antimycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Role in Antidepressant Development

The presence of a piperazine substructure is a common feature among many marketed antidepressants, which is not merely due to its favorable CNS pharmacokinetic profile but also its specific binding conformations in these therapeutic agents. This suggests that piperazine plays a significant role beyond just enhancing CNS activity, warranting further investigation into how it influences the design and efficacy of novel antidepressant compounds (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).

Environmental Applications

Beyond medicinal applications, piperazine derivatives are also explored in environmental contexts, such as in the development of novel nanofiltration membranes. These membranes, featuring a crumpled polyamide layer with piperazine-based structures, have shown potential for significant improvements in water treatment processes, offering enhanced separation performance, water permeance, and antifouling properties. This underscores the versatility of piperazine derivatives in contributing to solutions for critical environmental challenges (Shao, Zeng, Long, Zhu, Peng, Wang, Yang, & Tang, 2022).

Safety And Hazards

将来の方向性

Given the wide range of biological activities related to pyrrolopyrazine scaffold, which is a similar compound, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

特性

IUPAC Name |

3-ethyl-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-9-8-12-6-4-3-5-10(12)7-11-9/h9-11H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYRTYMUDUFVSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCCCC2CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

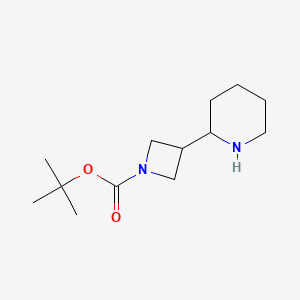

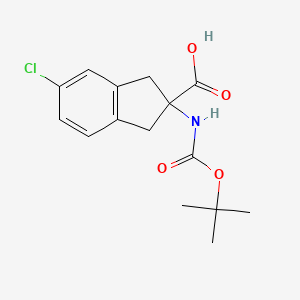

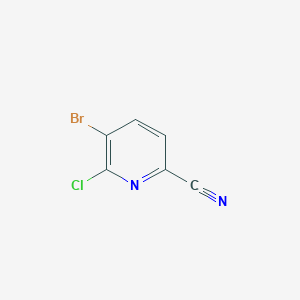

![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)

![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)